
3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the phenylmethylthio and trimethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the phenylmethylthio group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved phenylmethylthio derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can inhibit or activate certain biochemical pathways. Additionally, the phenylmethylthio and trimethoxyphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(Phenylmethylthio)-5-phenyl-1,2,4-triazole-4-ylamine
- 3-(Phenylmethylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine
- 3-(Phenylmethylthio)-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-ylamine
Uniqueness
3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine stands out due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility, stability, and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Biological Activity
3-(Phenylmethylthio)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various studies and research findings.
- Molecular Formula : C24H23N3O3S
- Molecular Weight : 433.5 g/mol
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. The synthesis of substituted 1,2,4-triazole derivatives has been associated with promising antimicrobial effects due to their ability to inhibit bacterial growth effectively.
Antifungal Activity
The antifungal properties of triazoles are well-documented. Recent research indicates that modifications in the triazole structure can enhance antifungal activity. In particular, compounds exhibiting a higher lipophilicity have demonstrated increased effectiveness against fungal pathogens compared to standard antifungal agents like ribavirin.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer properties. Studies have shown that specific modifications can lead to significant cytotoxic effects on cancer cell lines. For example, a derivative similar to the compound exhibited notable cytotoxicity against HT29 colon cancer cells.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Sameliuk et al. synthesized various triazole derivatives and evaluated their antimicrobial properties against resistant strains of bacteria and fungi. The results indicated that certain modifications led to enhanced activity compared to existing antibiotics .
- Antifungal Mechanisms : Research highlighted in a recent review discussed the structure-activity relationship (SAR) of triazole derivatives, emphasizing that compounds with specific substituents at the C5 position exhibited superior antifungal activity against resistant strains .
- Cytotoxicity in Cancer Research : A detailed investigation into the cytotoxic effects of triazoles on cancer cell lines revealed that certain derivatives could induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Properties
Molecular Formula |
C18H20N4O3S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H20N4O3S/c1-23-14-9-13(10-15(24-2)16(14)25-3)17-20-21-18(22(17)19)26-11-12-7-5-4-6-8-12/h4-10H,11,19H2,1-3H3 |
InChI Key |
BTWBIZYOUMKXTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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